molecular formula C21H25N3O B5885255 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Katalognummer B5885255
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: TXAOBXPEVHDXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as PTAI, is a synthetic compound that has shown potential in various scientific research applications. PTAI belongs to the class of tetrahydroisoquinoline derivatives and has been synthesized using various methods.

Wirkmechanismus

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of MAO, which is responsible for the degradation of dopamine and serotonin. MAO exists in two isoforms, MAO-A and MAO-B. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to selectively inhibit the activity of MAO-A. Inhibition of MAO-A can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant activity, which can protect the brain from oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that can be easily synthesized using different methods. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is also stable and can be stored for a long time without degradation. However, 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline.

Zukünftige Richtungen

There are several future directions for the research on 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One future direction is to investigate the potential of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further studies are needed to determine the safety and efficacy of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in animal models and clinical trials. Another future direction is to investigate the mechanism of action of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. Further studies are needed to determine the exact mechanism of action of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline and its selectivity for MAO-A. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline.

Synthesemethoden

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Mannich reaction by reacting 1-phenylpiperazine, formaldehyde, and tetrahydroisoquinoline in the presence of an acid catalyst. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using the reductive amination method by reacting 1-phenylpiperazine, tetrahydroisoquinoline, and paraformaldehyde in the presence of sodium cyanoborohydride.

Wissenschaftliche Forschungsanwendungen

2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has shown potential in various scientific research applications, including as a potential drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit monoamine oxidase (MAO) activity, which is responsible for the degradation of dopamine and serotonin. Dopamine and serotonin are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. Inhibition of MAO activity can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.

Eigenschaften

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(24-11-10-18-6-4-5-7-19(18)16-24)17-22-12-14-23(15-13-22)20-8-2-1-3-9-20/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAOBXPEVHDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.